4-iodo-1-methyl-5-nitro-1H-pyrazole
Description
4-Iodo-1-methyl-5-nitro-1H-pyrazole is a halogenated nitro-pyrazole derivative with the molecular formula C₄H₄IN₃O₂ and a molecular weight of 252.999 g/mol . The compound features a pyrazole ring substituted with an iodine atom at position 4, a methyl group at position 1 (N-methyl), and a nitro group at position 5. Its ChemSpider ID is 26460133, and it has been historically cataloged under CAS numbers such as 1281872-29-4 .
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSVMYLCZDMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Effects
- Nitro Group Orientation : In this compound, the nitro group at position 5 creates distinct electronic effects compared to its isomer (4-iodo-5-methyl-3-nitro-1H-pyrazole), where the nitro group at position 3 may alter electrophilic substitution patterns .
- Halogen Influence : Iodine at position 4 (target compound) vs. chlorine at position 5 (5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole) affects polarizability and reactivity. Iodo-substituted pyrazoles are more prone to participate in cross-coupling reactions, while chloro derivatives are cheaper but less reactive .
Functional Group Complexity
- Aromatic vs. Aliphatic Substituents: The phenyl group in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole increases lipophilicity, making it more suitable for hydrophobic interactions in medicinal chemistry.
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